![molecular formula C16H18ClNO2S B2373293 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride CAS No. 1052538-07-4](/img/structure/B2373293.png)
3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride” is a chemical substance with the CAS Number: 1052538-07-4. Its molecular weight is 323.84 and its IUPAC name is 3- (1- (2-thienyl)-3,4-dihydro-2 (1H)-isoquinolinyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO2S.ClH/c18-15 (19)8-10-17-9-7-12-4-1-2-5-13 (12)16 (17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2, (H,18,19);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.84 . It is stored at a temperature of 4°C .科学的研究の応用
Antimicrobial and Antifungal Activities
Research indicates that derivatives of 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride demonstrate antimicrobial and antifungal properties. Studies have explored the synthesis of these compounds and their effectiveness against various microbial strains. For instance, compounds with 3-spiro-cyclopentyl radicals showed notable activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova, Mikhailovskii, & Odegova, 2014).
Analytical Methods for Quality Control
The compound's derivatives have been the subject of analytical method development for quality control in pharmaceuticals. This is crucial for ensuring the efficacy and safety of active pharmaceutical ingredients derived from these compounds. One study analyzed methods like 13C NMR-spectroscopy for controlling the quality of these derivatives, highlighting their importance in the pharmaceutical industry (Zubkov et al., 2016).
Influence on Blood Coagulation
Research into the biological effects of these compounds includes studies on their impact on blood coagulation. Some derivatives have been found to act as hemostatics, influencing blood coagulation processes. This suggests potential therapeutic applications in conditions related to blood clotting (Limanskii et al., 2009).
Analgesic and Diuretic Properties
Several derivatives of this compound have been investigated for their analgesic and diuretic properties. This area of research is vital for developing new treatments for pain relief and managing fluid balance in medical conditions (Ukrainets et al., 2013).
Anticancer Activity
Some studies have explored the anticancer potential of derivatives of this compound. Synthesis of specific derivatives and their subsequent screening against various cancer cell lines have shown promising cytotoxic activities. This opens up possibilities for developing new anticancer drugs (Saad & Moustafa, 2011).
Synthesis of Podands
The synthesis of podands, which include fragments of 3,4-dihydroisoquinoline, is another area of research. This has potential applications in the field of supramolecular chemistry, where podands play a crucial role in host-guest chemistry and molecular recognition processes (Shklyaev & Vshivkova, 2014).
特性
IUPAC Name |
3-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S.ClH/c18-15(19)8-10-17-9-7-12-4-1-2-5-13(12)16(17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBPGOHNFUZULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)
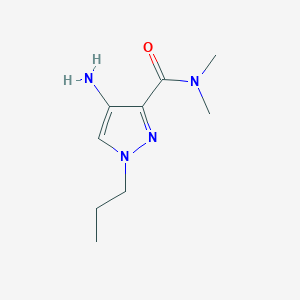
![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)
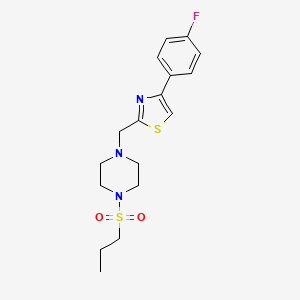
![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2373219.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)
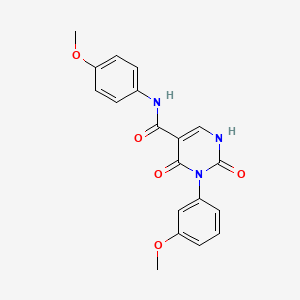

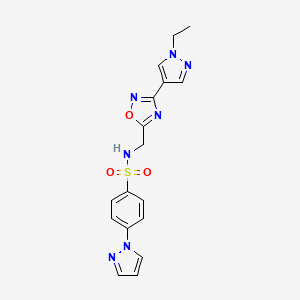
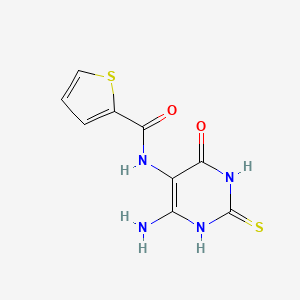

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)
